molecular formula C8H7NO4 B145744 5-Aminoisophthalic acid CAS No. 99-31-0

5-Aminoisophthalic acid

Cat. No. B145744
CAS RN: 99-31-0
M. Wt: 181.15 g/mol
InChI Key: KBZFDRWPMZESDI-UHFFFAOYSA-N
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Patent
US05520786

Procedure details

Phenothiazine (1.0 g, 5.0 mmol) and 5-aminoisophthalic acid (0.9 g, 5.0 mmol) were dissolved in MeOH (200 mL), cooled to 10° C. and treated with 1 M aqueous AgNO3 (30 mL, 30 mmol). After stirring at 10° C. for 30 minutes H2O (40 mL) was added and stirring continued for an additional 5 minutes. The solid product was then collected by filtration and washed with H2O (50 mL). The solid was dissolved in MeOH (500 mL) containing concentrated aqueous NH4OH (10 mL), stirred for 20 minutes then filtered to remove Ag. The filtrate was concentrated to ca. half its original volume under reduced pressure and refrigerated overnight at 5° C. The mixture was then filtered through Celite (Celite Corp.) and concentrated in vacuo until solid began to separate. The resulting solution (ca. 100 mL) was again filtered through Celite, diluted with ethyl acetate (900 mL) and allowed to stand for 15 minutes. The red solid that separated was collected by filtration, washed with ethyl acetate and dried to give 18(1.55 g, 82.5%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
catalyst
Reaction Step Three
Name
Yield
82.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[NH:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2:15][C:16]1[CH:17]=[C:18]([C:25]([OH:27])=[O:26])[CH:19]=[C:20]([CH:24]=1)[C:21]([OH:23])=[O:22].O>CO.[N+]([O-])([O-])=O.[Ag+]>[C:21]([C:20]1[CH:24]=[C:16]([N:15]=[C:3]2[CH:4]=[C:5]3[C:14](=[N:13][C:12]4[C:7]([S:6]3)=[CH:8][CH:9]=[CH:10][CH:11]=4)[CH:1]=[CH:2]2)[CH:17]=[C:18]([C:25]([OH:27])=[O:26])[CH:19]=1)([OH:23])=[O:22] |f:4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Name
Quantity
0.9 g
Type
reactant
Smiles
NC=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
30 mL
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The solid product was then collected by filtration
WASH
Type
WASH
Details
washed with H2O (50 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in MeOH (500 mL)
ADDITION
Type
ADDITION
Details
containing concentrated aqueous NH4OH (10 mL)
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to remove Ag
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to ca. half its original volume under reduced pressure and refrigerated overnight at 5° C
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through Celite (Celite Corp.)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo until solid
CUSTOM
Type
CUSTOM
Details
to separate
FILTRATION
Type
FILTRATION
Details
The resulting solution (ca. 100 mL) was again filtered through Celite
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (900 mL)
WAIT
Type
WAIT
Details
to stand for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The red solid that separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(=O)(O)C=1C=C(C=C(C1)C(=O)O)N=C1C=CC2=NC3=CC=CC=C3SC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.